molecular formula C6H2KN3O7 B3343831 Potassium picrate CAS No. 573-83-1

Potassium picrate

Cat. No.: B3343831
CAS No.: 573-83-1
M. Wt: 267.19 g/mol
InChI Key: RBGOCSKFMWMTRZ-UHFFFAOYSA-M
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Description

Potassium picrate, also known as potassium 2,4,6-trinitrophenolate, is an organic chemical compound that forms a picrate salt with potassium. It is characterized by its reddish-yellow or green crystalline appearance and is known for being a primary explosive. The compound was first prepared in the mid-17th century by Johann Rudolf Glauber by dissolving wood in nitric acid and neutralizing it with potassium carbonate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium picrate is commonly synthesized by neutralizing picric acid with potassium carbonate. The reaction involves dissolving picric acid in methanol and then adding potassium carbonate to the solution. The temperature must be carefully controlled to prevent detonation or excessive evaporation of methanol .

Industrial Production Methods: In industrial settings, this compound is produced by neutralizing a hot, saturated solution of picric acid with potassium hydroxide. The solution is then cooled gradually to allow the this compound to crystallize out in the form of long needle-shaped crystals .

Chemical Reactions Analysis

Types of Reactions: Potassium picrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the conditions.

    Reduction: It can be reduced to form less nitrated compounds.

    Substitution: The nitro groups in this compound can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: Reducing agents like hydrogen gas or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Mechanism of Action

The mechanism by which potassium picrate exerts its effects involves the formation of paramagnetic centers under irradiation. These centers include 2,6-dinitro-para-quinone radicals, ortho- and para-iminoxyl radicals, and atomic oxygen. These products are formed under irradiation at room temperature and contribute to the compound’s explosive properties .

Comparison with Similar Compounds

    Ammonium picrate: Similar in structure but uses ammonium instead of potassium.

    Sodium picrate: Uses sodium as the cation.

    Lead picrate: Uses lead as the cation and is more sensitive than potassium picrate.

Uniqueness: this compound is unique due to its specific crystalline structure and its use in determining nonionic surfactants in water. It is also more sensitive than picric acid and forms more dangerous and sensitive explosives when in contact with metals .

Properties

IUPAC Name

potassium;2,4,6-trinitrophenolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O7.K/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBGOCSKFMWMTRZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2KN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

88-89-1 (Parent)
Record name Potassium picrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5060354
Record name Potassium picrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

573-83-1
Record name Potassium picrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2,4,6-trinitro-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium picrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium picrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.511
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name POTASSIUM PICRATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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